2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol
Description
2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol (referred to here as Compound A) is a piperidine-derived tertiary amine featuring a cyclopropyl-methyl-amino substituent and a terminal ethanol group. Its molecular structure combines a piperidine ring with a cyclopropane moiety, which confers unique steric and electronic properties.
Properties
IUPAC Name |
2-[2-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-13(11-5-6-11)10-12-4-2-3-7-14(12)8-9-15/h11-12,15H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPSGAJTMJQWRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1CCO)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101202511 | |
| Record name | 1-Piperidineethanol, 2-[(cyclopropylmethylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353958-45-8 | |
| Record name | 1-Piperidineethanol, 2-[(cyclopropylmethylamino)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineethanol, 2-[(cyclopropylmethylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101202511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves multi-step organic synthesis techniques. One common route includes the following steps:
Starting with piperidine, the compound undergoes alkylation with cyclopropyl-methyl-bromide in the presence of a base like sodium hydride.
Subsequent amination of the alkylated piperidine with formaldehyde and formic acid (Eschenmoser reaction) leads to the formation of the cyclopropyl-methyl-amino moiety.
The final step involves the reaction of the resulting intermediate with ethylene oxide to introduce the ethanol group.
Industrial Production Methods
Industrial production often scales up the aforementioned synthetic routes, optimizing reaction conditions to ensure maximum yield and purity. This involves precise control of temperature, pressure, and solvent systems to achieve efficient production. Continuous flow synthesis and catalytic processes may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol group in 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can participate in hydrogenation reactions, reducing the piperidine ring or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions of the molecule, particularly the piperidine ring and the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium or nickel catalyst.
Substitution: Halogenating agents, such as bromine or iodine, under controlled temperature and solvent conditions.
Major Products Formed
The major products depend on the specific reaction conditions but may include:
Oxidation products like aldehydes or acids from the ethanol group.
Reduced derivatives of the piperidine ring.
Substituted compounds with modified functional groups on the piperidine ring or amino substituent.
Scientific Research Applications
Neurological Disorders
Research indicates that compounds similar to 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol exhibit properties that may be beneficial in treating various neurological disorders. Studies have suggested that such compounds can modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in conditions like depression and schizophrenia.
Antidepressant Activity
A notable study explored the antidepressant-like effects of piperidine derivatives in animal models. The results indicated that these compounds could enhance neurogenesis and synaptic plasticity, leading to improved mood and cognitive functions. This positions 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol as a candidate for further exploration in the treatment of depression .
Analgesic Properties
The analgesic potential of related piperidine compounds has been documented, showing efficacy in pain modulation pathways. This suggests that 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol may also possess similar properties, warranting further investigation into its role as an analgesic agent .
Case Studies
Clinical Trials
Given the promising preclinical findings, the next step involves conducting clinical trials to evaluate the safety and efficacy of 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol in humans.
Structure-Activity Relationship Studies
Further research into the structure-activity relationship (SAR) of this compound could lead to the development of more potent derivatives with enhanced therapeutic profiles.
Exploration of Combination Therapies
Investigating the effects of this compound in combination with existing medications could provide insights into synergistic effects, potentially improving treatment outcomes for patients with complex conditions.
Mechanism of Action
The compound's mechanism of action is primarily based on its ability to interact with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels that are involved in critical physiological processes.
Pathways Involved: Modulating signaling pathways, such as G-protein-coupled receptor pathways, or enzyme inhibition/activation.
Comparison with Similar Compounds
Compound B: 2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
- Structural Differences: Replaces the piperidine ring in Compound A with a pyrrolidine ring, reducing ring size from six- to five-membered. Substitutes the ethanol group with an ethanone (ketone) group, altering polarity and hydrogen-bonding capacity. Features a benzyl-cyclopropyl-amino group instead of a methyl-cyclopropyl-amino group, increasing lipophilicity.
- Pharmacological Implications: The benzyl group may enhance membrane permeability but reduce selectivity due to non-specific hydrophobic interactions . The ethanone group could decrease solubility in aqueous media compared to Compound A’s ethanol terminus.
- Status : Discontinued (Ref: 10-F080708), suggesting similar challenges in development as Compound A .
Compound C and D: N-(2/4-Fluorobenzyl)-N-methyl-piperidin-4-yl-amine Hydrochlorides
- Structural Differences: Replace the cyclopropyl-methyl-amino group in Compound A with fluorobenzyl substituents. Feature a piperidin-4-yl-amine core instead of a piperidin-1-yl-ethanol backbone. Exist as hydrochloride salts, improving solubility in biological matrices .
- Pharmacological Implications: Fluorine atoms enhance binding affinity to targets like serotonin or dopamine receptors due to electronegativity and van der Waals interactions .
- Status : Actively listed (2025), indicating ongoing research utility .
Compound E: 2-((4-(S)-2-(4-Chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1H-imidazole
- Structural Differences :
- Pharmacological Implications :
Comparative Data Table
Key Research Findings
Cyclopropane vs. Fluorinated Groups :
- Compound A’s cyclopropane may confer strain-induced binding to rigid enzyme pockets, whereas fluorinated analogs (C/D) leverage halogen bonds for enhanced target engagement .
Terminal Group Impact: The ethanol group in Compound A improves aqueous solubility relative to Compound B’s ethanone, but both lack the stability of hydrochloride salts seen in Compounds C/D .
Synthetic Viability :
- Compound E’s complex synthesis (multiple stereocenters, halogenation) contrasts with Compound A’s simpler route, though discontinuation suggests scalability or efficacy issues .
Biological Activity
2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol, also known as 2-Amino-1-{2-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol, is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, biological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H23N3O
- Molecular Weight : 225.33 g/mol
- CAS Number : 1353975-20-8
- Predicted Boiling Point : 377.1 ± 17.0 °C
- Density : 1.10 ± 0.1 g/cm³
- pKa : 8.58 ± 0.29
The compound features a piperidine ring substituted with a cyclopropyl-methyl-amino group, which is significant in its biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including those similar to 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol. Research indicates that such compounds exhibit varying degrees of antibacterial and antifungal activities.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0039 - 0.025 | Staphylococcus aureus |
| Compound B | 0.0048 | Escherichia coli |
| Compound C | 3.125 - 100 | Candida albicans |
These findings suggest that modifications to the piperidine structure can enhance antimicrobial efficacy, potentially making derivatives like 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol valuable in treating resistant bacterial strains .
Neuropharmacological Effects
Piperidine derivatives are also noted for their neuropharmacological properties, including effects on neurotransmitter systems. The structural similarity of 2-{2-[(Cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol to known psychoactive compounds suggests potential applications in treating neurological disorders.
A case study involving a related compound demonstrated significant anxiolytic effects in animal models, indicating that similar derivatives may influence GABAergic pathways . Further research is needed to elucidate the specific mechanisms by which these compounds exert their effects.
Case Studies and Research Findings
- Antibacterial Activity :
- Neuroactive Properties :
- Structure-Activity Relationship (SAR) :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
